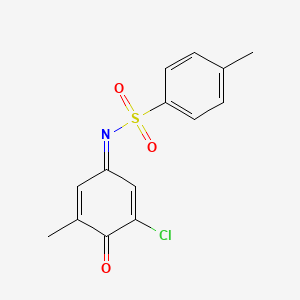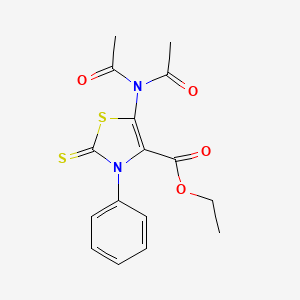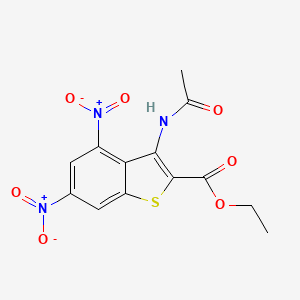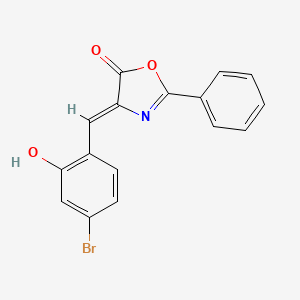![molecular formula C15H14N2O2 B5911724 3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911724.png)
3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as HPPH and has been extensively studied for its potential applications in cancer therapy. HPPH belongs to the family of porphyrin-based photosensitizers and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of HPPH involves the generation of ROS upon activation by light of a specific wavelength. The ROS generated by HPPH cause damage to cancer cells, leading to their destruction. HPPH has been shown to accumulate selectively in cancer cells, making it an ideal candidate for cancer therapy.
Biochemical and Physiological Effects:
HPPH has been shown to have minimal toxicity in normal cells and tissues. It has been reported to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. HPPH has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for their growth and spread.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HPPH is its selectivity for cancer cells, making it an ideal candidate for cancer therapy. HPPH has also been shown to have minimal toxicity in normal cells and tissues, making it a safe option for cancer treatment. However, one of the limitations of HPPH is its limited solubility in water, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of HPPH. One of the areas of interest is the development of new formulations that can improve its solubility and efficacy in vivo. Another area of interest is the study of the mechanism of action of HPPH in more detail to identify potential targets for cancer therapy. Additionally, the use of HPPH in combination with other cancer therapies, such as chemotherapy and immunotherapy, is also an area of interest for future research.
Conclusion:
In conclusion, HPPH is a chemical compound that has gained significant attention in the field of scientific research. It has shown promising results in preclinical studies for its potential applications in cancer therapy. HPPH has minimal toxicity in normal cells and tissues and has been shown to selectively accumulate in cancer cells, making it an ideal candidate for cancer treatment. However, its limited solubility in water is a limitation that needs to be addressed. Future research should focus on the development of new formulations, the study of its mechanism of action, and its use in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of HPPH involves the condensation of 2-acetylpyridine and 2-aminophenol in the presence of a catalyst. The reaction takes place in ethanol and is refluxed for several hours. The resulting product is then purified through recrystallization and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
HPPH has been extensively studied for its potential applications in photodynamic therapy (PDT) for cancer treatment. PDT is a non-invasive treatment that involves the use of a photosensitizer, such as HPPH, which is activated by light of a specific wavelength. The activated photosensitizer generates reactive oxygen species (ROS) that cause damage to cancer cells, leading to their destruction. HPPH has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and prostate cancer.
Propiedades
IUPAC Name |
(E)-3-(2-hydroxyanilino)-1-pyridin-3-ylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11(17-13-6-2-3-7-14(13)18)9-15(19)12-5-4-8-16-10-12/h2-10,17-18H,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZNCSXZCNJEAH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CN=CC=C1)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CN=CC=C1)/NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-methyl-2-furyl)methylene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5911659.png)
![1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5911670.png)
![2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5911676.png)



![10-acetyl-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5911699.png)
![8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one](/img/structure/B5911710.png)

![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-(O-acetyloxime)](/img/structure/B5911725.png)

![methyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5911735.png)